Cas no 84102-69-2 (Ethyl 5-bromobenzofuran-2-carboxylate)

Ethyl 5-bromobenzofuran-2-carboxylate structure
84102-69-2 structure
Product Name:Ethyl 5-bromobenzofuran-2-carboxylate
Numero CAS:84102-69-2
MF:C11H9BrO3
MW:269.091362714767
MDL:MFCD02667598
CID:720587
PubChem ID:735184
Update Time:2024-10-26

Ethyl 5-bromobenzofuran-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 5-bromobenzofuran-2-carboxylate
    • 2-Benzofurancarboxylicacid, 5-bromo-, ethyl ester
    • Ethyl (5-bromobenzofuran)-2-carboxylate
    • Ethyl 5-bromo-1-benzofuran-2-carboxylate
    • Ethyl(5-bromobenzofuran)-2-carboxylate
    • 5-Bromo-benzofuran-2-carboxylic acid ethyl ester
    • XLJWAHXKBCDQNP-UHFFFAOYSA-N
    • Ethyl5-bromobenzofuran-2-carboxylate
    • STL477789
    • Ethyl 5-bromo-2-benzofurancarboxylate
    • CM10768
    • VZ32234
    • Ethyl 5-bromo-benzofuran-2-carb
    • 5-Bromobenzofuran-2-carboxylic acid ethyl ester
    • Ethyl 5-bromobenzo[b]furan-2-carboxylate
    • 5-Bromo-2-(ethoxycarbonyl)-1-benzofuran
    • Ethyl 5-bromo-benzofuran-2-carboxylate
    • 84102-69-2
    • 2Y-0815
    • SCHEMBL2084419
    • CS-0129915
    • J-521116
    • XH0867
    • MFCD02667598
    • F3099-5815
    • C11H9BrO3
    • DTXSID30352746
    • DB-017723
    • AKOS002251253
    • MDL: MFCD02667598
    • Inchi: 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
    • Chiave InChI: XLJWAHXKBCDQNP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CC2C(=CC=C(C=2)Br)O1)OCC

Proprietà calcolate

  • Massa esatta: 267.97400
  • Massa monoisotopica: 267.974
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 39.4
  • XLogP3: 3.6

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.6±0.1 g/cm3
  • Punto di fusione: 60-62°
  • Punto di ebollizione: 328.3°C at 760 mmHg
  • Punto di infiammabilità: 144.1±22.3 °C
  • Indice di rifrazione: 1.599
  • PSA: 39.44000
  • LogP: 3.37200
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

Ethyl 5-bromobenzofuran-2-carboxylate Informazioni sulla sicurezza

Ethyl 5-bromobenzofuran-2-carboxylate Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-bromobenzofuran-2-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM154200-5g
Ethyl 5-bromo-1-benzofuran-2-carboxylate
84102-69-2 97%
5g
$196 2021-06-09
Chemenu
CM154200-10g
Ethyl 5-bromo-1-benzofuran-2-carboxylate
84102-69-2 97%
10g
$327 2021-06-09
Alichem
A019094851-5g
Ethyl 5-bromobenzofuran-2-carboxylate
84102-69-2 97%
5g
$387.03 2023-08-31
Alichem
A019094851-10g
Ethyl 5-bromobenzofuran-2-carboxylate
84102-69-2 97%
10g
$593.01 2023-08-31
Ambeed
A423483-250mg
Ethyl (5-bromobenzofuran)-2-carboxylate
84102-69-2 97%
250mg
$14.0 2025-04-16
Ambeed
A423483-1g
Ethyl (5-bromobenzofuran)-2-carboxylate
84102-69-2 97%
1g
$17.0 2025-04-16
Ambeed
A423483-5g
Ethyl (5-bromobenzofuran)-2-carboxylate
84102-69-2 97%
5g
$32.0 2025-04-16
Ambeed
A423483-25g
Ethyl (5-bromobenzofuran)-2-carboxylate
84102-69-2 97%
25g
$147.0 2025-04-16
TRC
E900623-100mg
Ethyl 5-bromobenzofuran-2-carboxylate
84102-69-2
100mg
$64.00 2023-05-18
TRC
E900623-500mg
Ethyl 5-bromobenzofuran-2-carboxylate
84102-69-2
500mg
$144.00 2023-05-18

Ethyl 5-bromobenzofuran-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt; rt → reflux; 20 h, reflux
1.2 Reagents: Water ;  15 min, rt
Riferimento
Synthesis of vilazodone hydrochloride
Wang, Qifa; Cheng, Qingfang; Chen, Na; Zheng, Guochuang; Shuai, Mei, Zhongguo Yiyao Gongye Zazhi, 2013, 44(1), 3-5

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Synthesis, characterization and antimicrobial screening of 5-bromo-benzofuranyl aryl triazoles
Kumari, H. M. Naveena; Mathada, Manjunatha Harihara; Hugar, Shivakumar; Basavaraja, K. M., Journal of Applicable Chemistry (Lumami, 2019, 8(4), 1704-1710

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Ethanol
Riferimento
P(MeNCH2CH2)3N: an efficient catalyst for the synthesis of substituted ethyl benzofuran-2-carboxylates
D'Sa, Bosco A.; Kisanga, Philip; Verkade, John G., Synlett, 2001, (5), 670-672

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  70 °C
Riferimento
Synthesis and SAR of highly selective MMP-13 inhibitors
Li, Jianchang; Rush, Thomas S.; Li, Wei; DeVincentis, Dianne; Du, Xuemei; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 4961-4966

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Toluene ;  rt; 20 h, reflux
1.2 Solvents: Water ;  15 min, rt
Riferimento
Improved method for synthesis of vilazodone hydrochloride
Cheng, Qing-fang; Wang, Qi-fa; Qiu, Feng; Tang, Jian-ping; Liao, Yun-peng, Zhongguo Xinyao Zazhi, 2013, 22(2), 226-229

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 2,2′-Bipyridine ,  Copper bromide (CuBr2) ;  8 h, 90 °C
Riferimento
Tandem Synthesis of 2-Carboxybenzofurans via Sequential Cu-Catalyzed C-O Coupling and Mo(CO)6-Mediated Carbonylation Reactions
Mo, Qinliang; Sun, Nan ; Jin, Liqun ; Hu, Baoxiang; Shen, Zhenlu ; et al, Journal of Organic Chemistry, 2020, 85(17), 11490-11500

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 92 - 94 °C
Riferimento
Synthesis of new benzofuran-2-carboxylic acid derivatives
Kowalewska, M.; Kwiecien, H.; Smist, M.; Wrzesniewska, A., Journal of Chemistry, 2013, 183717,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1.5 h, reflux
Riferimento
Aminostyrylbenzofuran derivatives as potent inhibitors for Aβ fibril formation
Byun, Ji Hun; Kim, HyeYun; Kim, YoungSoo; Mook-Jung, Inhee; Kim, Dong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(20), 5591-5593

Ethyl 5-bromobenzofuran-2-carboxylate Raw materials

Ethyl 5-bromobenzofuran-2-carboxylate Preparation Products

Ethyl 5-bromobenzofuran-2-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84102-69-2)Ethyl 5-bromobenzofuran-2-carboxylate
Numero d'ordine:A840717
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):400.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84102-69-2)Ethyl 5-bromobenzofuran-2-carboxylate
A840717
Purezza:99%
Quantità:100g
Prezzo ($):400.0
Email